molecular formula C10H21N B14267625 (2E)-N-(2-Methylpropyl)hexan-2-imine CAS No. 137626-20-1

(2E)-N-(2-Methylpropyl)hexan-2-imine

Cat. No.: B14267625
CAS No.: 137626-20-1
M. Wt: 155.28 g/mol
InChI Key: YAYLFAPRRXPJSQ-UHFFFAOYSA-N
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Description

(2E)-N-(2-Methylpropyl)hexan-2-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-Methylpropyl)hexan-2-imine typically involves the condensation of an aldehyde or ketone with a primary amine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond. For example, hexan-2-one can be reacted with 2-methylpropylamine in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for imines often involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The specific methods for this compound would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-Methylpropyl)hexan-2-imine can undergo various chemical reactions, including:

    Oxidation: The imine can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the imine can yield the corresponding amine.

    Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted imines or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: May serve as a probe for studying enzyme mechanisms involving imine intermediates.

    Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-N-(2-Methylpropyl)hexan-2-imine involves its interaction with molecular targets through the imine functional group. The imine group can participate in various chemical reactions, such as nucleophilic addition, which can alter the structure and function of target molecules. The specific pathways and targets would depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(2-Methylpropyl)pentan-2-imine
  • (2E)-N-(2-Methylpropyl)butan-2-imine
  • (2E)-N-(2-Methylpropyl)heptan-2-imine

Uniqueness

(2E)-N-(2-Methylpropyl)hexan-2-imine is unique due to its specific chain length and branching, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications.

Properties

CAS No.

137626-20-1

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N-(2-methylpropyl)hexan-2-imine

InChI

InChI=1S/C10H21N/c1-5-6-7-10(4)11-8-9(2)3/h9H,5-8H2,1-4H3

InChI Key

YAYLFAPRRXPJSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NCC(C)C)C

Origin of Product

United States

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